3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol

Description

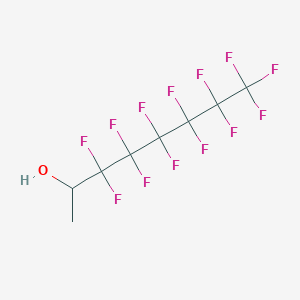

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13O/c1-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2,22H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSSZDTUULNWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F13O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895356 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64773-44-0 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol typically involves the reaction of perfluorinated alkyl iodides with alcohols under specific conditions. One common method includes the use of perfluorooctyl iodide and a suitable alcohol in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes often utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the operation. The final product is typically purified through distillation or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into less oxidized forms, such as aldehydes or primary alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Aldehydes, primary alcohols.

Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

Biology: Employed in studies involving fluorinated biomolecules and their interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol involves its interaction with various molecular targets. The fluorine atoms in the compound create a highly electronegative environment, which can influence the reactivity and binding affinity of the compound. This can lead to specific interactions with enzymes, receptors, or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol (6:2 FTOH, CAS 647-42-7)

- Structural Difference : Hydroxyl group at the terminal (C1) position instead of C2.

- Properties : Higher volatility and environmental mobility compared to the C2 isomer. It oxidizes to perfluorocarboxylic acids (PFCAs) like PFHxA (C6) under environmental conditions, contributing to long-term contamination .

- Regulatory Status : Classified as a PFAS under EU regulations, with ongoing risk assessments for persistence and bioaccumulation .

1H,1H,2H,2H-Perfluorooctyl Acrylate (CAS 17527-29-6)

- Structural Difference : Acrylate ester derivative of a shorter-chain perfluorinated alcohol.

- Applications : Used in water-repellent coatings and lubricants. Exhibits lower cytotoxicity than 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol but similar environmental persistence due to ester hydrolysis releasing PFAS metabolites .

4,4,5,5,5-Pentafluoropentan-1-ol (CAS 375-14-4)

- Structural Difference : Shorter carbon chain (C5 vs. C8) and fewer fluorine atoms (5 vs. 13).

- Used as a solvent in organic synthesis rather than polymer production .

Physicochemical and Environmental Data

Toxicity and Regulatory Profiles

- This compound: Shows moderate cytotoxicity in vitro (IC₅₀ ≈ 50 µM for triazole-glucoside derivatives ). Not yet classified as hazardous under EU CLP, but ECHA identifies it as a "regrettable substitution" candidate in coatings and lubricants .

- 6:2 FTOH (C1 isomer) : Linked to hepatotoxicity and endocrine disruption in animal studies. Listed in the U.S. EPA’s PFAS Master List and under EU CLP review .

Research Findings and Trends

Environmental Degradation : this compound undergoes slower oxidation compared to its C1 isomer, yielding shorter-chain PFCAs (C4–C6) rather than C8 compounds like PFOA .

Polymer Applications : Grafting onto dendronized polymers enhances thermal stability (decomposition temperature >300°C) but complicates end-of-life management due to PFAS release during incineration .

Regulatory Shift: Replacement of long-chain PFAS (e.g., PFOA) with 6:2 FTOH derivatives is scrutinized for "regrettable substitution," driving research into non-fluorinated alternatives .

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol is part of a broader class of compounds known as per- and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their persistence in the environment and potential adverse health effects. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.

- Chemical Formula : C13H1F13O

- Molecular Weight : 438.11 g/mol

- Structure : Characterized by a long carbon chain with multiple fluorine atoms substituting hydrogen atoms.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that can impact human health and the environment.

Toxicological Studies

- Acute Toxicity : Studies have shown that exposure to PFAS compounds can lead to acute toxicity in laboratory animals. For instance:

- Chronic Toxicity : Long-term exposure studies suggest potential carcinogenic effects:

- Developmental and Reproductive Toxicity : Evidence suggests PFAS can affect reproductive outcomes:

Study on Liver Toxicity

A robust study summary highlighted liver toxicity as a significant concern with fluorinated alcohols:

- Study Design : Male and female rats were administered varying doses of this compound.

- Findings : Histopathological examination revealed fatty liver changes and altered serum biochemistry indicative of liver stress .

Immunotoxicity Assessment

Recent assessments have indicated that PFAS compounds may compromise immune function:

- Research Findings : Exposure was linked to altered immune responses in animal models. This raises concerns about susceptibility to infections and autoimmune diseases .

Environmental Impact

The environmental persistence of this compound is significant due to its resistance to degradation:

- Bioaccumulation Potential : Studies suggest that these compounds can bioaccumulate in aquatic organisms leading to trophic transfer within ecosystems .

Data Table: Summary of Biological Effects

Q & A

Q. What are the key degradation intermediates and their ecological impacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.